2-[(4-pyrimidin-5-ylphenyl)thio]acetamide
Overview
Description
2-[(4-pyrimidin-5-ylphenyl)thio]acetamide is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.06228316 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of new S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for potential anticonvulsant properties. Through the interaction of thiourea with acetylacetone and subsequent synthesis processes, these derivatives were evaluated using molecular docking studies to predict affinity with anticonvulsant biotargets. Specifically, compounds with a 4-bromophenyl substituent showed notable anticonvulsant activity, indicating the relevance of structural modifications in enhancing biological activity (Severina et al., 2020).
Crystal Structure Analysis
The analysis of crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its derivatives has been performed to understand the conformation and intramolecular interactions within these compounds. This structural insight is crucial for designing molecules with desired biological activities and provides a foundational understanding of how molecular structure influences function (Subasri et al., 2016).
Radioligand Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for radiolabeling with fluorine-18, has been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This work highlights the application of pyrimidineacetamide derivatives in the development of diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).
Dual Inhibition of Enzymatic Targets
Research into N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds has demonstrated potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These findings suggest the potential for developing therapeutics based on pyrimidineacetamide derivatives that can simultaneously target multiple pathways involved in disease progression (Gangjee et al., 2005).
Properties
IUPAC Name |
2-(4-pyrimidin-5-ylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-12(16)7-17-11-3-1-9(2-4-11)10-5-14-8-15-6-10/h1-6,8H,7H2,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJOTVPHDSVFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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